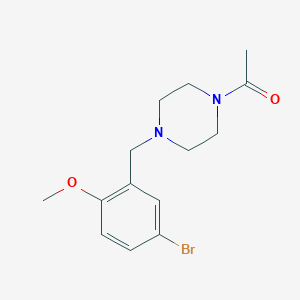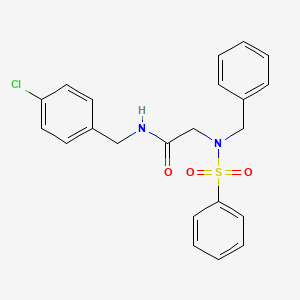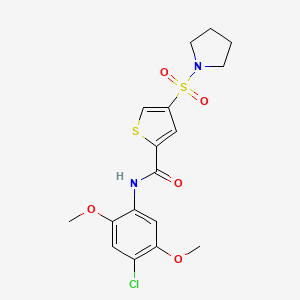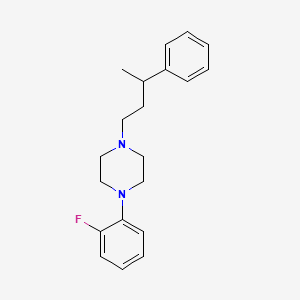![molecular formula C14H18BrN3O B5123733 (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)
(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol, also known as BPTD, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BPTD is a member of the triazatricyclo[3.3.1.1~3,7~]decane family of compounds, which are known for their complex structure and unique biological properties. In
作用机制
The mechanism of action of (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell proliferation, differentiation, and apoptosis. (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to induce apoptosis by activating caspases, a family of proteases that are involved in the process of programmed cell death. In Alzheimer's disease models, (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to reduce the accumulation of amyloid-beta by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta. In Parkinson's disease models, (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to protect dopaminergic neurons by inhibiting the activity of monoamine oxidase-B, an enzyme that is involved in the metabolism of dopamine.
实验室实验的优点和局限性
One of the advantages of using (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol in lab experiments is its specificity for certain signaling pathways, which allows researchers to study the effects of modulating these pathways without affecting other pathways. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one of the limitations of using (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has not been extensively studied in humans, which limits its potential as a therapeutic agent.
未来方向
There are several future directions for research on (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol. One direction is to further elucidate its mechanism of action, particularly with regard to its effects on various signaling pathways. Another direction is to study its potential as a therapeutic agent in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, future research could focus on developing more efficient synthesis methods for (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol, as well as improving its solubility and bioavailability.
合成方法
The synthesis of (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 4-bromophenylacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane in the presence of a base to yield (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In Alzheimer's disease research, (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to reduce the accumulation of amyloid-beta, a protein that is implicated in the progression of the disease. In Parkinson's disease research, (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been shown to protect dopaminergic neurons, which are the cells that are lost in Parkinson's disease.
属性
IUPAC Name |
(4-bromophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c15-12-3-1-11(2-4-12)13(19)14-5-16-8-17(6-14)10-18(7-14)9-16/h1-4,13,19H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTRPKJMGCJFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)C(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate hydrochloride](/img/structure/B5123659.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)
![3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5123678.png)
![N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)
![6-{[(4-methoxyphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5123683.png)
![2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]acetamide](/img/structure/B5123690.png)
![4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5123697.png)




![(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine](/img/structure/B5123749.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5123755.png)
![2-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123760.png)